molecular formula C18H17FN2O B573223 Didesmethylescitalopram CAS No. 166037-78-1

Didesmethylescitalopram

Cat. No.: B573223
CAS No.: 166037-78-1
M. Wt: 296.345
InChI Key: RKUKMUWCRLRPEJ-SFHVURJKSA-N
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Description

Mechanism of Action

Target of Action

Didesmethylescitalopram is an active metabolite of the antidepressant escitalopram . Like escitalopram, it functions as a Selective Serotonin Reuptake Inhibitor (SSRI) . The primary target of this compound is the serotonin transporter (SERT) , which is responsible for the reuptake of serotonin (5-HT) in the synaptic cleft. By inhibiting this transporter, this compound increases the availability of serotonin, a neurotransmitter that plays a crucial role in mood regulation .

Mode of Action

This compound, as an SSRI, works by binding to the SERT, thereby inhibiting the reuptake of serotonin . This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . This increased serotonin availability is thought to contribute to the alleviation of depressive and anxiety symptoms .

Biochemical Pathways

The action of this compound primarily affects the serotonergic pathway . By inhibiting the reuptake of serotonin, it enhances the serotonergic transmission in the central nervous system . This can lead to secondary changes in other neurotransmitter systems, potentially affecting the overall balance of neurotransmitters in the brain .

Pharmacokinetics

It is known that its elimination half-life is approximately100 hours . This long half-life suggests that the compound stays in the body for an extended period, which could contribute to its therapeutic effects .

Result of Action

The increased serotonin availability resulting from the action of this compound can lead to improvements in mood and reductions in anxiety and depressive symptoms . As an active metabolite of escitalopram, this compound is thought to contribute to the overall therapeutic benefits of its parent drug .

Action Environment

The action of this compound, like other SSRIs, can be influenced by various environmental factors. For instance, factors such as the individual’s overall health status, the presence of other medications, and genetic factors can affect the drug’s metabolism and efficacy . .

Biochemical Analysis

Biochemical Properties

Didesmethylescitalopram, like its parent compound escitalopram, functions as a selective serotonin reuptake inhibitor (SSRI) . This means it interacts with the serotonin transporter protein, inhibiting the reuptake of serotonin into the presynaptic neuron. This results in an increase in the extracellular concentration of serotonin, enhancing serotonergic neurotransmission .

Cellular Effects

As an SSRI, this compound increases the level of serotonin in the synaptic cleft, which can affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly those involving serotonin receptors. This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the serotonin transporter protein. By binding to this transporter, it inhibits the reuptake of serotonin, leading to an increase in the extracellular concentration of serotonin. This enhances serotonergic neurotransmission, which can lead to changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. Ssris like escitalopram have been studied extensively. Generally, the effects of these drugs are dose-dependent, with higher doses leading to greater increases in extracellular serotonin. High doses can also lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of the parent drug, escitalopram This likely involves various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels

Transport and Distribution

As an SSRI, it is likely to be transported into cells via the serotonin transporter, and distributed throughout the body via the bloodstream .

Subcellular Localization

As an SSRI, it is likely to be found in areas of the cell where the serotonin transporter is present, such as the presynaptic neuron .

Preparation Methods

Synthetic Routes and Reaction Conditions: Didesmethylescitalopram can be synthesized through the demethylation of escitalopram. The process involves the removal of methyl groups from escitalopram, typically using reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification of the compound, ensuring high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Didesmethylescitalopram has several scientific research applications:

Comparison with Similar Compounds

    Desmethylcitalopram: Another metabolite of citalopram, also functions as an SSRI.

    Desmethylsertraline: A metabolite of sertraline, another SSRI.

    Desmethylvenlafaxine: A metabolite of venlafaxine, which is a serotonin-norepinephrine reuptake inhibitor (SNRI).

    Norfluoxetine: A metabolite of fluoxetine, another SSRI.

Comparison: Didesmethylescitalopram is unique in its high selectivity for the serotonin transporter, which contributes to its therapeutic efficacy and lower side effect profile. Compared to desmethylcitalopram, this compound has a longer elimination half-life, making it more suitable for sustained therapeutic effects .

Properties

IUPAC Name

(1S)-1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUKMUWCRLRPEJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCCN)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168066
Record name (S)-Didemethylescitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166037-78-1
Record name (S)-Didemethylcitalopram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166037-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didesmethylescitalopram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166037781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Didemethylescitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIDESMETHYLESCITALOPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM43W5556T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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